molecular formula C11H11N7O2S B2506337 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034353-82-5

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2506337
CAS No.: 2034353-82-5
M. Wt: 305.32
InChI Key: JRGGYHJREAWJEW-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H11N7O2S and its molecular weight is 305.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which in turn affect various signaling pathways. The compound also interacts with proteins involved in cell division, such as the cell division protein ZipA . These interactions are primarily through binding to the active sites of these enzymes and proteins, thereby modulating their activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the BRD4 activity, which is involved in regulating gene expression . By inhibiting BRD4, the compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced tumor growth in cancer cells. Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to phosphodiesterase enzymes results in their inhibition, which increases the levels of cyclic nucleotides . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of specific genes, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating signaling pathways and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as increased heart rate, cardiac output, and myocardial degeneration . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For example, the compound’s inhibition of phosphodiesterase enzymes affects the levels of cyclic nucleotides, which play a crucial role in cellular metabolism . Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in the levels of key metabolites and overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms involving specific transporters . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus to interact with transcription factors and regulate gene expression. Additionally, its localization to other organelles such as the mitochondria can influence cellular metabolism and energy production.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2S/c1-6-10(21-17-13-6)11(19)12-5-8-15-14-7-3-4-9(20-2)16-18(7)8/h3-4H,5H2,1-2H3,(H,12,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGGYHJREAWJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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